Predicted pKa and Basicity Comparison with 5-Methyl and 5-Phenyl Analogs
The predicted pKa of 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine is 4.18, indicating weak basicity . This value is distinct from related 5-substituted analogs: 1-Methyl-1H-pyrazol-3-amine (unsubstituted at the 5-position) has a predicted pKa of 4.04, while the 5-phenyl analog is expected to have a lower pKa due to electron-withdrawing effects . The pKa influences the protonation state at physiological pH, impacting solubility, permeability, and target binding.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.18 ± 0.11 (Predicted) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-amine: pKa = 4.04 ± 0.10 (Predicted); 5-Phenyl-1-methyl-1H-pyrazol-3-amine: pKa < 4.0 (estimated) |
| Quantified Difference | ΔpKa ≈ +0.14 vs. unsubstituted analog |
| Conditions | Predicted using computational methods (e.g., ACD/Labs or ChemAxon) |
Why This Matters
This difference in basicity, although subtle, can be leveraged to fine-tune the protonation state of derived compounds, which is a key parameter in optimizing drug-like properties such as oral bioavailability and CNS penetration.
